molecular formula C13H13NO4 B14291658 1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione CAS No. 112798-67-1

1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione

Cat. No.: B14291658
CAS No.: 112798-67-1
M. Wt: 247.25 g/mol
InChI Key: BLUOFASDCJNZRX-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione is an organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a hydroxy-methoxyphenyl ethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenyl ethylamine with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3-methoxyphenyl)ethylamine: A related compound with similar structural features.

    4-Hydroxy-3-methoxyphenylacetic acid: Another compound with a hydroxy-methoxyphenyl group.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Shares the hydroxy-methoxyphenyl moiety.

Uniqueness

1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione is unique due to the presence of both the pyrrole ring and the hydroxy-methoxyphenyl ethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

112798-67-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H13NO4/c1-18-11-8-9(2-3-10(11)15)6-7-14-12(16)4-5-13(14)17/h2-5,8,15H,6-7H2,1H3

InChI Key

BLUOFASDCJNZRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2C(=O)C=CC2=O)O

Origin of Product

United States

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